2-(4-Hexylphenyl)propane-1,3-diol
Description
2-(4-Hexylphenyl)propane-1,3-diol is a diol derivative featuring a hexyl-substituted phenyl group attached to a propane-1,3-diol backbone. These analogs often exhibit variations in substituents (e.g., hydroxy, methoxy, or alkyl groups) on the phenyl ring or propane-diol core, which significantly influence their physicochemical properties and bioactivities .
Properties
CAS No. |
75552-38-4 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
2-(4-hexylphenyl)propane-1,3-diol |
InChI |
InChI=1S/C15H24O2/c1-2-3-4-5-6-13-7-9-14(10-8-13)15(11-16)12-17/h7-10,15-17H,2-6,11-12H2,1H3 |
InChI Key |
IMHNCOIBUCQPRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hexylphenyl)propane-1,3-diol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as hexylmagnesium bromide) reacts with a suitable precursor like 4-bromophenylpropane-1,3-diol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .
Another method involves the reduction of 2-(4-Hexylphenyl)propane-1,3-dione using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the ketone groups into hydroxyl groups, yielding the desired diol .
Industrial Production Methods
Industrial production of 2-(4-Hexylphenyl)propane-1,3-diol may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hexylphenyl)propane-1,3-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Hexylphenyl)propane-1,3-dione or 2-(4-Hexylphenyl)propanoic acid.
Reduction: Formation of 2-(4-Hexylphenyl)propane-1,3-diol or hexylbenzene.
Substitution: Formation of 2-(4-Hexylphenyl)propane-1,3-dichloride or 2-(4-Hexylphenyl)propane-1,3-dibromide.
Scientific Research Applications
2-(4-Hexylphenyl)propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(4-Hexylphenyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl and hexyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key analogs of 2-(4-Hexylphenyl)propane-1,3-diol, highlighting structural differences and their implications:
Key Observations:
- Lipophilicity : The hexyl chain in 2-(4-hexylphenyl)propane-1,3-diol enhances lipophilicity compared to hydroxylated analogs (e.g., 2-(4-hydroxyphenyl)-propane-1,3-diol), likely improving membrane permeability but reducing aqueous solubility.
- Stereochemistry: Diastereomers like threo- and erythro- forms (e.g., in Hydnocarpus) demonstrate how stereochemistry influences intermolecular interactions and bioactivity .
- Functional Groups: Amino-substituted analogs (e.g., fingolimod) exhibit pharmacological activity due to metabolic activation (phosphorylation) and receptor targeting .
Industrial and Pharmacological Relevance
- Liquid Crystals : Propane-diol derivatives with cyclohexyl groups (e.g., 2-(trans-4´-ethylcyclohexyl)propane-1,3-diol) serve as precursors for liquid crystals, with mesophase behavior dependent on alkyl chain length .
- Drug Development : The hexylphenyl variant’s lipophilicity and stereochemical flexibility make it a candidate for prodrug design or lipid-based formulations, though its bioactivity remains unexplored.
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